Isoamyl gallate

Antioxidant Food Chemistry Lipid Oxidation Stability

Researchers substituting alkyl gallates risk compromised AOM oil stabilization or altered cytotoxicity profiles. Isoamyl gallate (IAG), with its branched C5 chain, fills a critical polarity gap between propyl (C3) and octyl (C8) gallates. • Matches propyl gallate in AOM vegetable oil stabilization; vastly outperforms BHA • Protects ergocalciferol (vitamin D2) in hydrophilic ointments-2nd only to lauryl gallate • Moderate MCF-7 cytotoxicity (IC50 58.11 μg/mL) enables SAR studies without excessive potency • Synergizes with kanamycin against Vibrio vulnificus & V. mimicus Supplied ≥98% pure, ambient-shipped, in 5 g-500 g quantities for global delivery.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
CAS No. 2486-02-4
Cat. No. B1585050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoamyl gallate
CAS2486-02-4
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3
InChIKeyYBMTWYWCLVMFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoamyl Gallate Procurement & Differentiation


Isoamyl gallate (IAG; isopentyl gallate; CAS 2486-02-4) is a synthetic lipophilic ester of gallic acid and isoamyl alcohol, classified as a phenolic antioxidant and a member of the alkyl gallate family. It is a white to pale yellow-brown crystalline solid (melting point ~142–149 °C) that is insoluble in water but soluble in ethanol . Originally listed as a food antioxidant additive (JECFA; withdrawn in 2000) [1], IAG functions primarily as a radical-scavenging antioxidant and has also demonstrated antibacterial, anti-biofilm, and anticancer activities in vitro. Its branched C5 alkyl chain confers physicochemical and biological properties that are intermediate between those of short-chain (methyl, ethyl, propyl) and long-chain (heptyl, octyl, lauryl) gallates, producing distinct performance characteristics that cannot be assumed from structurally similar analogs.

1 Antioxidant research: Supports radical-scavenging and lipid oxidation stability studies
2 Phenolic bioactive tool: Branched C5 chain provides intermediate lipophilicity for SAR and cell-model endpoint review
3 Antimicrobial screening: Reported context for anti-biofilm and antibiotic synergy studies

Isoamyl Gallate Substitution Risks


Alkyl gallates are not interchangeable antioxidants or bioactives. The length and branching of the ester alkyl chain modulate hydrophobicity, membrane permeability, radical-scavenging efficiency in different media, and biological target engagement [1]. Isoamyl gallate, with its branched five-carbon chain, occupies a specific position in the polarity continuum: it is more lipophilic than propyl gallate (C3) but less lipophilic than octyl gallate (C8) [2]. This structural nuance translates into quantitative differences in AOM (Active Oxygen Method) stabilization of vegetable oils, thermal decomposition kinetics, cytotoxicity profiles against cancer cell lines, and antibacterial synergy potential [3]. Generic substitution with, for example, propyl gallate or octyl gallate will alter these measured outcomes, potentially compromising experimental reproducibility or product performance. The evidence below documents these measurable differentiation points.

Chain length Alkyl gallates are not interchangeable. Propyl (C3) or octyl (C8) gallate substitution may shift lipophilicity and membrane partitioning, altering antioxidant performance and cytotoxicity profile.
Branching The branched isoamyl chain creates distinct thermal decomposition kinetics and target engagement compared to straight-chain isomers. Generic substitution with linear pentyl gallate may not reproduce measured outcomes.
Synergy profile Isoamyl gallate exhibits a specific kanamycin synergy against Vibrio spp. not shared by all polyphenols. Replacement with other gallates may lose this combination effect in antimicrobial studies.

Isoamyl Gallate Comparative Evidence


AOM Antioxidant Potency in Vegetable Oils

In a head-to-head comparison using the Active Oxygen Method (AOM), isoamyl gallate (IAG) and propyl gallate (PG) exhibited the highest AOM-stabilizing effect for vegetable oils, while butyl hydroxyanisole (BHA) was practically ineffective in this specific assay [1]. This demonstrates that IAG matches the gold-standard short-chain gallate PG in bulk oil stabilization and substantially outperforms the widely used synthetic phenolic antioxidant BHA.

AOM Antioxidant Potency
Head-to-head
Ranked alongside propyl gallate (PG) in top tier; substantially higher effect than BHA (negligible). Ranking: PG ≈ IAG > BHA.
Supports matched antioxidant potency with PG in bulk oil systems.
AOM assay; vegetable oil context. Data to verify for specific oil matrices.
Antioxidant Food Chemistry Lipid Oxidation Stability

Ergocalciferol Protection in Hydrophilic Ointment

In a comparative study of gallic acid derivatives for the protection of ergocalciferol (EC) in hydrophilic ointment at 40 °C, the order of antioxidative strength was: lauryl gallate > isoamyl gallate > n-propyl gallate > ethyl gallate > gallic acid [1]. IAG outperformed both the shorter-chain propyl and ethyl gallates as well as the parent gallic acid, and was surpassed only by the long-chain (C12) lauryl gallate. This ranking demonstrates that increasing alkyl chain length enhances protective efficacy in this semi-solid topical formulation context, and IAG occupies a near-optimal position on the activity curve.

Ergocalciferol Protection
Head-to-head
Ranked 2nd out of 5 gallates. Lauryl gallate (C12) > IAG > propyl gallate > ethyl gallate > gallic acid.
Supports selection for topical antioxidant protection of oxidation-sensitive actives.
Hydrophilic ointment at 40 °C; HPLC monitoring. Reported context.
Pharmaceutical Stability Vitamin D Formulation Topical Antioxidants

Cytotoxicity in MCF-7 Breast Cancer Cells

In a panel of ten alkyl gallates evaluated by MTS assay against breast MCF-7 cancer cells, isoamyl gallate exhibited an IC50 of 58.11 μg/mL, placing it in a moderate activity tier distinct from the more potent longer-chain heptyl gallate (IC50 25.94 μg/mL) and octyl gallate (IC50 42.34 μg/mL) [1]. Against cervical HeLa cells, the same group reported IAG as less active than heptyl and octyl gallates (IC50 12.32 μg/mL and 51.98 μg/mL, respectively), demonstrating a cell-line-dependent selectivity profile [2]. This data positions IAG as a moderately active compound suitable for studies where excessive cytotoxicity of long-chain gallates would confound mechanistic interpretation.

MCF-7 Cytotoxicity
Cross-study
IC50: 58.11 μg/mL. Heptyl gallate IC50: 25.94 μg/mL; octyl gallate IC50: 42.34 μg/mL.
Supports cytotoxicity endpoint review with moderate activity tier.
MTS assay, MCF-7 cells, 48 h. Cell-line-dependent selectivity reported.
Cancer Research Cytotoxicity SAR Studies

Kanamycin Synergy Against Vibrio Species

Isoamyl gallate (IG) exhibited potent antibacterial activity against Vibrio vulnificus, V. mimicus, V. parahaemolyticus, and Aeromonas sobria in a comparative polyphenol screening study. Among the three most active compounds selected for further analysis (PGG, EGCG, and IG), IG was bactericidal at its MIC, while penta-O-galloyl-β-D-glucose (PGG) was not [1]. Crucially, the combination of IG and kanamycin (KM) effectively reduced the MIC of KM against V. vulnificus and V. mimicus, demonstrating a synergistic interaction not observed with all polyphenols tested [1].

Kanamycin Synergy
Head-to-head
Bactericidal at MIC against Vibrio spp. Synergizes with kanamycin to reduce KM MIC; PGG not bactericidal at MIC.
Supports antimicrobial screening context for combination studies.
V. vulnificus, V. mimicus, V. parahaemolyticus. Reported synergy profile.
Antimicrobial Resistance Synergy Marine Pathogens

MRSA Biofilm Inhibition on Titanium

In a study evaluating anti-biofilm agents for prosthetic joint infection management, isoamyl gallate and butyl gallate both inhibited MRSA biofilm formation dose-dependently in vitro on polystyrene and titanium plates, while gallic acid and ethyl gallate were less effective [1]. This places IAG in the same efficacy tier as the C4 straight-chain butyl gallate for biofilm prevention, with in vivo validation in rat infection models underway as of the final 2022 project report.

MRSA Biofilm Inhibition
Cross-study
Dose-dependent inhibition on polystyrene and titanium plates; similar efficacy tier as butyl gallate. Gallic acid and ethyl gallate less effective.
Supports anti-biofilm research context for medical-surface coating studies.
MRSA clinical strains; in vivo rat model under investigation. Data to verify.
Biofilm Prosthetic Joint Infection Anti-Quorum Sensing

Thermal Decomposition in Frying Oils

A study on the decomposition of antioxidants in heated soybean oil reported that at elevated frying temperatures, the time to decomposition was: propyl gallate (PG) 30 min, isoamyl gallate (IAG) 60 min, BHA 60 min, and BHT 120 min [1]. This indicates that IAG has twice the thermal persistence of propyl gallate under these conditions, which may be advantageous in short-duration frying or baking applications where PG would be completely degraded, while BHT remains more stable for extended heating.

Thermal Decomposition
Head-to-head
Decomposition time: 60 min. Propyl gallate: 30 min; BHT: 120 min. IAG lasts 2× longer than PG at frying temperature.
Supports thermal stability screening for short-duration frying or baking applications.
Soybean oil at ~170 °C; paper chromatography. Reported context.
Food Processing Thermal Stability Frying Oils

Isoamyl Gallate Procurement Scenarios


Bulk Oil Stabilization

For industrial antioxidant procurement targeting vegetable oil systems, IAG provides top-tier AOM stabilization equivalent to propyl gallate (PG) while substantially outperforming BHA, which was shown to be practically ineffective in the same assay [1]. This scenario is particularly relevant in jurisdictions or applications where PG use is restricted or where a gallate with different solubility characteristics is desired. The matched potency to PG means formulators can replace PG with IAG on an equi-effective basis in bulk oil systems. [1]

Topical Protection of Oxidation-Labile Actives

IAG ranks second only to lauryl gallate (C12) among gallic acid derivatives for protecting ergocalciferol (Vitamin D2) in hydrophilic ointment bases at 40 °C, outperforming propyl, ethyl, and gallic acid [1]. For topical products containing vitamin D analogues, retinoids, or other oxidation-prone actives, IAG offers a significant protection advantage over the more common short-chain gallates. This evidence supports procurement for pharmaceutical pre-formulation screening or cosmetic active stabilization studies. [1]

Cancer Research Tool for SAR and Cytotoxicity

With an IC50 of 58.11 μg/mL against MCF-7 breast cancer cells, IAG occupies a moderate cytotoxicity position in the alkyl gallate series—less potent than heptyl gallate (25.94 μg/mL) and octyl gallate (42.34 μg/mL) but more active than shorter-chain analogs [1]. Against HeLa cervical cancer cells, IAG also shows moderate activity, making it suitable for SAR studies where excessive cytotoxicity of C7–C8 gallates masks mechanistic signals [2]. Researchers can use IAG as a moderate-activity reference point in cancer cell line panels. [1] [2]

Anti-Vibrio & Antibiotic Synergy Research

Isoamyl gallate demonstrates bactericidal activity at MIC against multiple Vibrio species and synergizes with kanamycin to reduce the MIC of this antibiotic against V. vulnificus and V. mimicus [1]. For groups studying Vibrio pathogenesis, aquaculture antimicrobial strategies, or polyphenol-antibiotic combinations, IG is a differentiated research compound with a synergy profile distinct from EGCG (which synergizes with tetracycline) and PGG (which is not bactericidal). [1]

Application
Selection Property
Validation Focus
Bulk Oil Stabilization Studies
AOM antioxidant potency equivalent to propyl gallate
Peroxide value and oxidative stability in target oil matrix
Topical Protection of Oxidation-Labile Actives
Ranked 2nd in hydrophilic ointment ergocalciferol protection
Stability of vitamin D analogs or retinoids in semi-solid formulations
Cancer Cell-Model SAR Studies
Moderate cytotoxicity tier in MCF-7 and HeLa panels
Cytotoxicity endpoint review and target engagement without excessive potency
Anti-Vibrio and Antibiotic Synergy Research
Bactericidal at MIC with kanamycin synergy profile
MIC reduction and combination effect against target Gram-negative pathogens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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